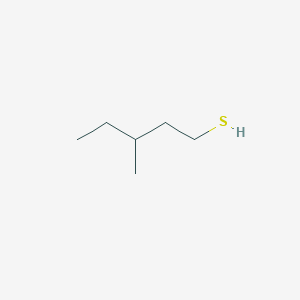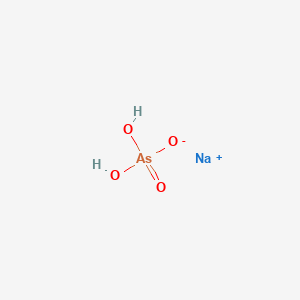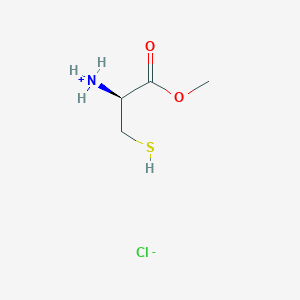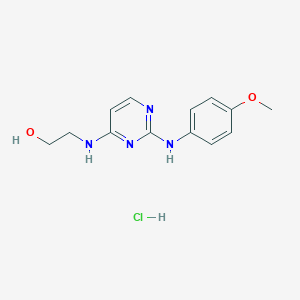
Cardiogenol C hydrochloride
Übersicht
Beschreibung
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . It prompts the differentiation of embryonic stem cells (ESCs) into cardiomyocytes . It also acts cardiomyogenic on already lineage-committed progenitor cell types with a limited degree of plasticity .
Molecular Structure Analysis
The molecular formula of Cardiogenol C hydrochloride is C13H17ClN4O2 . The exact mass is not available, but the molecular weight is 296.75 g/mol .
Chemical Reactions Analysis
Cardiogenol C hydrochloride is a diaminopyrimidine compound . It induces the differentiation of myosin heavy chain (MHC) positive cardiomyocytes from embryonic stem cells . About 90% of embryonic stem cells treated with 0.25 µM cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and display the characteristic beating behavior of differentiated cardiomyocytes .
Physical And Chemical Properties Analysis
Cardiogenol C hydrochloride is a solid substance . It is soluble in water up to 100mM and in DMSO up to 100mM .
Wissenschaftliche Forschungsanwendungen
Cardiomyogenesis in Embryonic Stem Cells
- Application Summary : Cardiogenol C hydrochloride is a potent cell-permeable compound that induces differentiation of cardiomyocytes from embryonic stem cells . It’s used in research to study the process of cardiomyogenesis, the formation of heart muscle cells.
- Methods of Application : The compound is typically applied to embryonic stem cells in a culture medium. The concentration used in research varies, but a common EC50 value is 0.1 µM .
- Results or Outcomes : About 90% of embryonic stem cells treated with 0.25 µM Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and display the characteristic beating behavior of differentiated cardiomyocytes .
Cardiomyogenic on Lineage-Committed Progenitor Cells
- Application Summary : Cardiogenol C hydrochloride also acts cardiomyogenic on already lineage-committed progenitor cell types with a limited degree of plasticity . This means it can help these cells differentiate into cardiomyocytes, even if they’ve already started to specialize into a different cell type.
- Methods of Application : Similar to the application in embryonic stem cells, Cardiogenol C hydrochloride is applied to the progenitor cells in a culture medium .
Trans-differentiation of Hair Bulge Progenitor Cells
- Application Summary : Cardiogenol C hydrochloride has been shown to induce trans-differentiation of mouse CD34+K15+ hair bulge progenitor cells into cardiomyocyte-like cells .
- Methods of Application : The compound is applied to hair bulge progenitor cells in a culture medium .
Induction of Cardiomyogenic Function in Lineage-Committed Progenitor Cells
- Application Summary : Cardiogenol C hydrochloride has been shown to induce cardiomyogenic function in lineage-committed progenitor cells, such as C2C12 skeletal myoblasts, and mouse A5 cardiovascular progenitor cells .
- Methods of Application : The compound is applied to these progenitor cells in a culture medium .
Induction of Cardiomyogenic Function in P19 Cells
- Application Summary : Cardiogenol C hydrochloride has been shown to have a cardiomyogenic effect on P19 cells .
- Methods of Application : The compound is applied to P19 cells in a culture medium .
- Results or Outcomes : Cardiogenol C hydrochloride (1 μM; 7 days) significantly increases atrial natriuretic factor (ANF, nppa) in P19 cells when compared to untreated control cells .
Induction of Cardiomyogenic Function in C2C12 Skeletal Myoblasts
Safety And Hazards
Cardiogenol C hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it’s recommended to wash with plenty of water and seek medical attention .
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cardiogenol C hydrochloride | |
CAS RN |
671225-39-1 | |
| Record name | Cardiogenol C hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



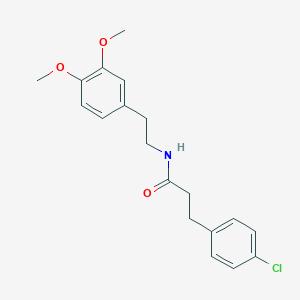
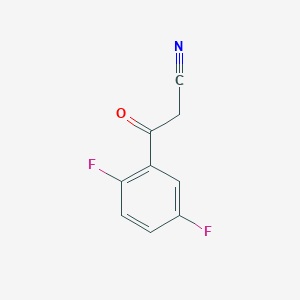
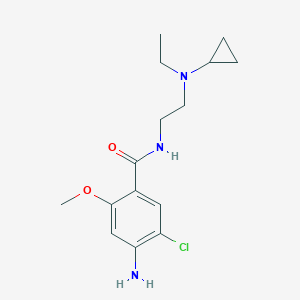
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
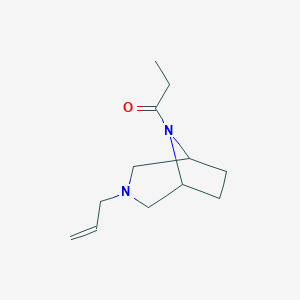
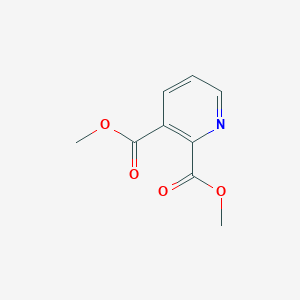
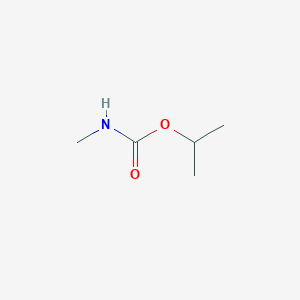
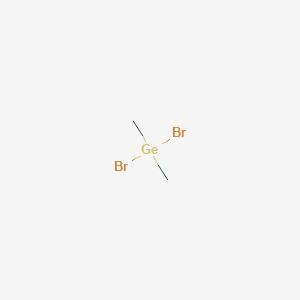
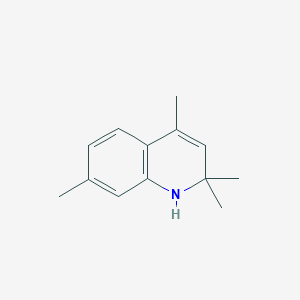
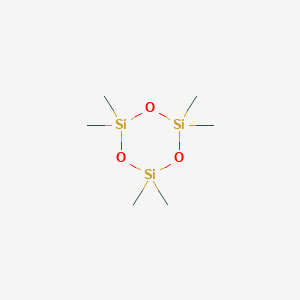
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
